

A Head-to-Head Comparison of Tetrahydropyridopyrimidine-Based PI3K δ Inhibitors

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Compound of Interest

Compound Name: 5,6,7,8-Tetrahydropyrido[4,3-
d]pyrimidin-2-amine

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The phosphatidylinositol 3-kinase delta (PI3K δ) signaling pathway is a critical regulator of immune cell function, and its aberrant activation is a hallmark of various hematological malignancies and inflammatory diseases. This has led to the development of selective PI3K δ inhibitors, with the tetrahydropyridopyrimidine scaffold emerging as a promising chemical starting point for a new generation of targeted therapies. This guide provides a head-to-head comparison of key tetrahydropyridopyrimidine-based and other relevant selective PI3K δ inhibitors, supported by preclinical experimental data to aid in research and development decisions.

In Vitro Potency and Selectivity: A Quantitative Comparison

The in vitro activity of PI3K δ inhibitors is a critical determinant of their therapeutic potential. The following tables summarize the biochemical potency (IC₅₀) against PI3K isoforms and the cellular potency of representative inhibitors.

Table 1: Biochemical IC₅₀ Values for PI3K δ Inhibitors Against Class I PI3K Isoforms

Inhibitor	PI3K α (nM)	PI3K β (nM)	PI3K γ (nM)	PI3K δ (nM)	Selectivity for δ vs $\alpha/\beta/\gamma$	Citation(s)
Nemiralisib (GSK2269557)	-	-	-	pKi = 9.9 (~0.126 nM)	Highly Selective	[1][2]
Idelalisib (CAL-101)	1089	664	25	7	High	[3]
Umbralisib (TGR-1202)	>10,000	>10,000	>10,000	~22	High	[4][5]
Zandelisib (ME-401)	1,320	185	38.6	0.8	High	[6]
Amdizalisib (HMPL-689)	-	-	-	-	Highly Selective	[7]
PI3KD-IN-015	60	100	125	5	Moderate	[3]

Note: IC50 values can vary between different assay conditions. Data presented here is for comparative purposes. A dash (-) indicates data not readily available in the searched literature.

Table 2: In Vitro Anti-Proliferative Activity of PI3K δ Inhibitors in B-Cell Malignancy Cell Lines

Inhibitor	Cell Line	Cancer Type	IC50 / EC50 (nM)	Citation(s)
Idelalisib	SU-DHL-4	DLBCL	~500	[8]
Umbralisib	SU-DHL-6	DLBCL	~1,000	[5]
Zandelisib	Pfeiffer	DLBCL	<10	[8]
Amdizalisib	Multiple B-cell lymphoma lines	B-cell lymphoma	Potent activity	[7]
PI3KD-IN-015	MOLM-13	AML	<1,000	[3]

DLBCL: Diffuse Large B-cell Lymphoma; AML: Acute Myeloid Leukemia.

In Vivo Efficacy in Preclinical Models

The anti-tumor activity of PI3K δ inhibitors is often evaluated in xenograft models of hematological malignancies. The following table summarizes the in vivo efficacy of selected inhibitors.

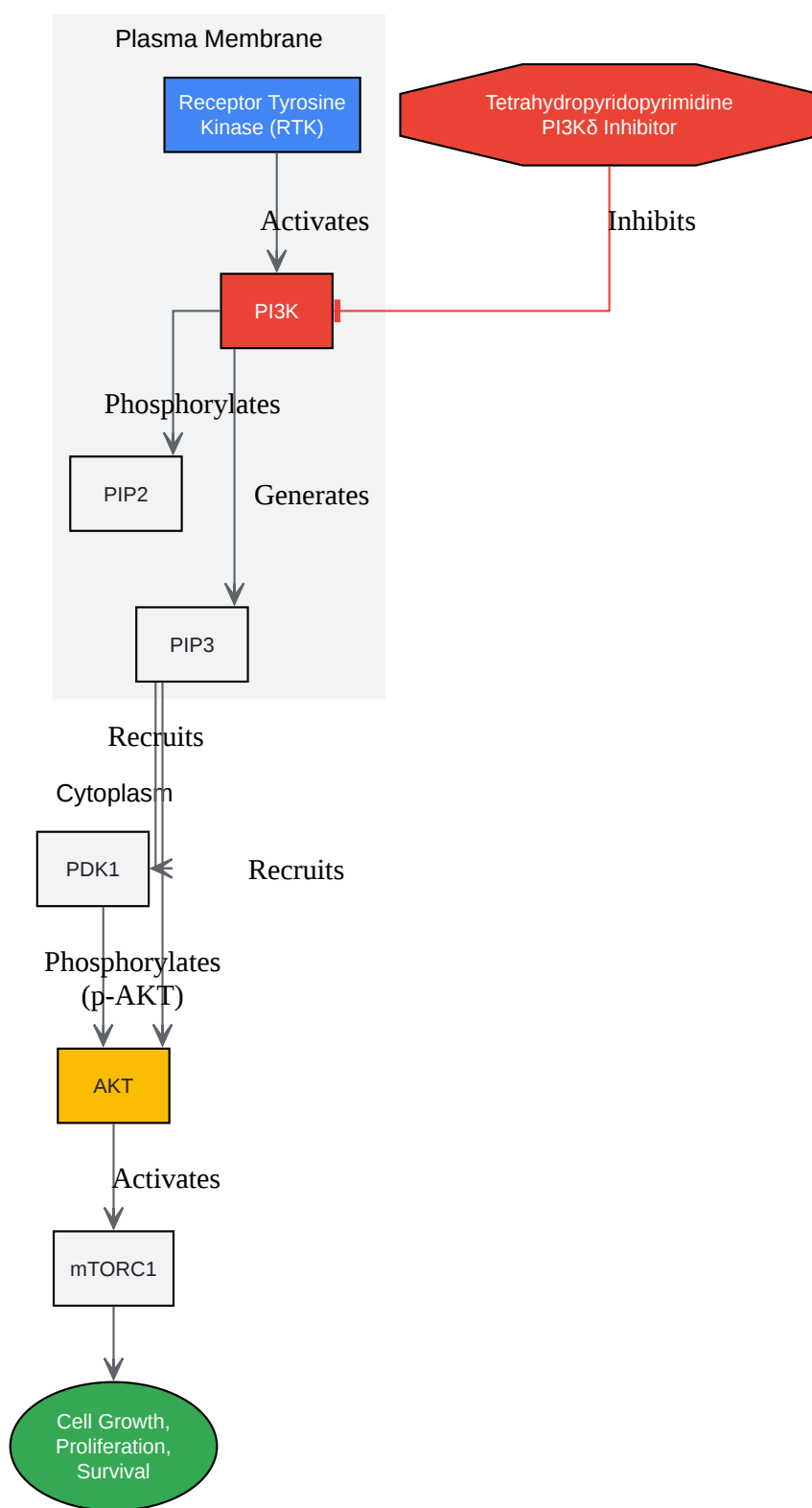
Table 3: In Vivo Anti-Tumor Efficacy of PI3K δ Inhibitors in Murine Xenograft Models

Inhibitor	Animal Model	Cell Line	Dosing Regimen	Tumor Growth Inhibition (TGI)	Citation(s)
Nemiralisib	Brown Norway Rat	OVA-induced inflammation	67 µg/kg (intratracheal)	ED50 for eosinophil recruitment	[2]
Idelalisib	NSG Mice	NALM-6 (B-ALL)	75 mg/kg, BID, PO	Decreased leukemia burden	[8]
Zandelisib	SCID Mice	SU-DHL-6 (DLBCL)	30 mg/kg, QD, PO	Significant	[6]
Amdizalisib	Human B-cell lymphoma xenograft	Multiple	Not specified	Significant anti-tumor activity	[7]
BGB-10188	Xenograft	Farage (DLBCL)	30 mg/kg	44%	[8]

OVA: Ovalbumin; B-ALL: B-cell Acute Lymphoblastic Leukemia; DLBCL: Diffuse Large B-cell Lymphoma; NSG: NOD scid gamma; SCID: Severe Combined Immunodeficient; PO: Oral administration; BID: Twice daily; QD: Once daily.

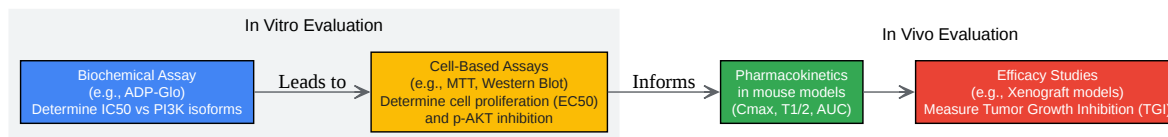
Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanism of action and evaluation process for these inhibitors, the following diagrams illustrate the PI3K signaling pathway and a typical experimental workflow.



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PI3K/AKT Signaling Pathway and Point of Inhibition.



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General Experimental Workflow for PI3Kδ Inhibitor Evaluation.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible evaluation of PI3Kδ inhibitors. Below are protocols for key experiments cited in this guide.

PI3Kδ Enzymatic Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the enzymatic activity of PI3Kδ by measuring the amount of ADP produced in the kinase reaction.

Materials:

- Recombinant human PI3Kδ enzyme
- PI3K lipid substrate (e.g., PIP2:PS)
- ATP
- PI3K Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
- ADP-Glo™ Reagent
- Kinase Detection Reagent
- Test inhibitors (serially diluted in DMSO)

- 384-well white assay plates
- Luminometer

Procedure:

- **Reaction Setup:** In a 384-well plate, add 0.5 μ L of serially diluted inhibitor or DMSO vehicle control.
- **Enzyme/Substrate Addition:** Add 2 μ L of a solution containing the PI3K δ enzyme and lipid substrate in PI3K Reaction Buffer.
- **Initiation of Reaction:** Add 2.5 μ L of ATP solution in PI3K Reaction Buffer to initiate the kinase reaction.
- **Incubation:** Incubate the plate at room temperature for 60 minutes.
- **Termination and ATP Depletion:** Add 5 μ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.^[9]
- **ADP to ATP Conversion and Detection:** Add 10 μ L of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.^[9]
- **Data Acquisition:** Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus the PI3K δ activity.
- **Data Analysis:** Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.^{[10][11][12][13]}

Materials:

- B-cell malignancy cell lines (e.g., SU-DHL-6, Raji)
- Complete cell culture medium
- Test inhibitors (serially diluted)
- 96-well clear flat-bottom plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate spectrophotometer

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium and allow them to adhere overnight (for adherent cells).[\[10\]](#)
- **Inhibitor Treatment:** Treat the cells with a serial dilution of the inhibitors for 72 hours. Include a vehicle-only control (DMSO).[\[10\]](#)
- **MTT Addition:** Add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.[\[11\]](#)
- **Formazan Solubilization:** For adherent cells, carefully aspirate the medium and add 100 μ L of solubilization solution to each well. For suspension cells, add 100 μ L of solubilization solution directly to the wells.[\[11\]](#)
- **Incubation:** Incubate the plate at room temperature in the dark for 2-4 hours, or until the purple formazan crystals are completely dissolved.[\[11\]](#)
- **Data Acquisition:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value using non-linear regression analysis.

Western Blot Analysis of Phospho-AKT (p-AKT)

This method is used to confirm the on-target activity of the inhibitors by detecting the phosphorylation status of AKT, a key downstream effector of PI3K.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Materials:

- Cancer cell lines
- Complete culture medium
- Test inhibitors
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF or nitrocellulose membranes
- Transfer buffer
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies (anti-p-AKT Ser473, anti-total AKT, and a loading control like anti- β -actin or anti-GAPDH)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

- **Cell Treatment and Lysis:** Seed cells and treat with inhibitors for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[\[15\]](#)
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA assay.
[\[15\]](#)

- SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.[\[15\]](#)
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[\[14\]](#)
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[\[14\]](#)
- Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-AKT overnight at 4°C.[\[18\]](#)
- Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[\[18\]](#)
- Detection: After further washes, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[\[14\]](#)
- Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total AKT and a loading control protein.
- Data Analysis: Quantify the band intensities using densitometry software and normalize the p-AKT signal to the total AKT and loading control signals.

In Vivo Xenograft Model for Hematological Malignancies

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of PI3Kδ inhibitors.[\[7\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

Materials:

- Immunodeficient mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old)[\[20\]](#)
- Human B-cell lymphoma cell line (e.g., SU-DHL-6)
- Matrigel (optional)
- Test inhibitor and vehicle control

- Calipers for tumor measurement

Procedure:

- Cell Preparation and Implantation: Harvest cultured lymphoma cells and resuspend them in sterile PBS, optionally mixed with Matrigel. Subcutaneously inject $5-10 \times 10^6$ cells into the flank of each mouse.[7][19]
- Tumor Growth and Randomization: Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[7]
- Drug Administration: Administer the test inhibitor or vehicle control to the respective groups via the intended clinical route (e.g., oral gavage) at the predetermined dose and schedule.
- Tumor Measurement and Body Weight Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume [Volume = (width)² x length/2]. Monitor the body weight of the mice as an indicator of toxicity.[19]
- Endpoint: Continue the treatment for a specified period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined maximum size.
- Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the anti-tumor effect.

This guide provides a comparative overview and standardized protocols to aid in the evaluation of tetrahydropyridopyrimidine-based and other selective PI3K δ inhibitors. The presented data and methodologies are intended to serve as a valuable resource for researchers in the field of oncology and immunology drug discovery.

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